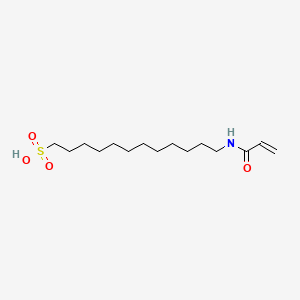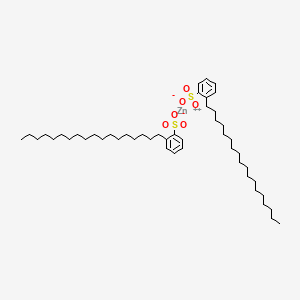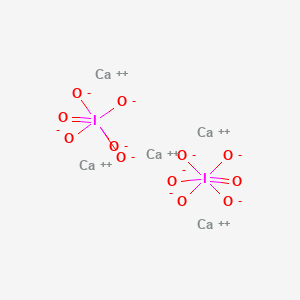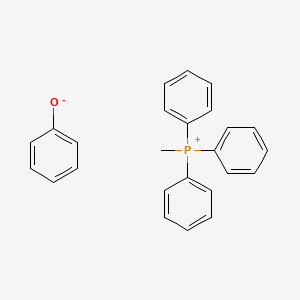
Methyltriphenylphosphonium phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltriphenylphosphonium phenolate is an organophosphorus compound with the molecular formula C25H23OP. It is a derivative of triphenylphosphonium salts, which are known for their applications in organic synthesis and as intermediates in various chemical reactions . This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium phenolate can be synthesized through a nucleophilic aromatic substitution reaction. This involves the reaction of methyltriphenylphosphonium bromide with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol, facilitating the nucleophilic attack on the phosphonium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process would likely involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyltriphenylphosphonium phenolate undergoes various types of chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding phenols and phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyltriphenylphosphonium phenolate has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methyltriphenylphosphonium phenolate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolate group can donate electrons, making it a good nucleophile, while the phosphonium group can accept electrons, acting as an electrophile. This dual functionality allows it to participate in a wide range of chemical transformations .
Molecular Targets and Pathways: In biological systems, the compound targets the mitochondrial membrane potential, accumulating in the mitochondrial matrix and affecting cellular respiration. It inhibits the Krebs cycle enzyme 2-oxoglutarate dehydrogenase, leading to altered cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Methyltriphenylphosphonium Bromide: Used in Wittig reactions for methylenation.
Triphenylphosphine: A common reagent in organic synthesis.
Phenol: A basic building block in organic chemistry.
Uniqueness: Methyltriphenylphosphonium phenolate is unique due to its combined phosphonium and phenolate functionalities, allowing it to participate in a broader range of chemical reactions compared to its individual components. Its ability to target mitochondria also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
94231-04-6 |
|---|---|
Molekularformel |
C25H23OP |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl(triphenyl)phosphanium;phenoxide |
InChI |
InChI=1S/C19H18P.C6H6O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;7-6-4-2-1-3-5-6/h2-16H,1H3;1-5,7H/q+1;/p-1 |
InChI-Schlüssel |
MBPWAJRIRJQKIZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



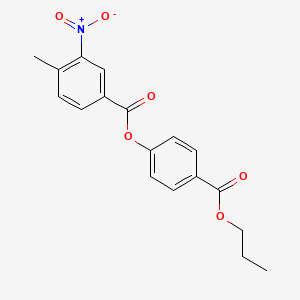
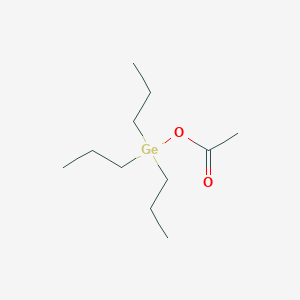


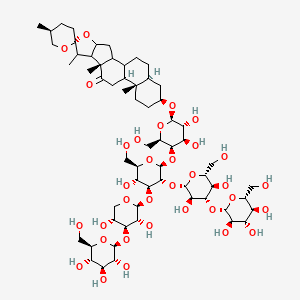
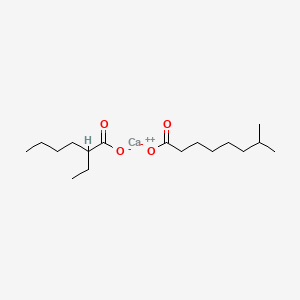
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
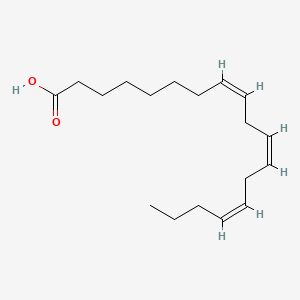

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
